An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Xylidine
An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Xylidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Xylidine, also known as 3,5-dimethylaniline, is an aromatic amine with the chemical formula (CH₃)₂C₆H₃NH₂.[1] It is one of six isomers of xylidine (B576407) and exists as a colorless to pale yellow or brown viscous liquid.[1][2][3] This compound serves as a crucial intermediate in the synthesis of various commercial products, including dyes, pigments, agrochemicals, and pharmaceuticals.[2] For professionals in drug development, understanding the physicochemical properties and metabolic fate of 3,5-xylidine is paramount, as xylidine moieties are present in some pharmaceutical agents and their metabolites can exhibit toxicological effects. This guide provides a comprehensive overview of the core physical and chemical properties of 3,5-xylidine, detailed experimental protocols for their determination, and insights into its metabolic pathways.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of 3,5-xylidine are summarized in the tables below, providing a consolidated reference for laboratory and research applications.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁N | [1][4] |
| Molar Mass | 121.18 g/mol | [1][4] |
| Appearance | Colorless to yellow or brown oily liquid | [1][2][3] |
| Melting Point | 7-11 °C | [4] |
| Boiling Point | 220-221 °C at 760 mmHg | [5] |
| 104-105 °C at 14 mmHg | [4] | |
| Density | 0.972 g/mL at 25 °C | [4] |
| Refractive Index | 1.557-1.558 at 20 °C | [4] |
| Flash Point | 93-103 °C | [1] |
| Vapor Density | 4.19 (air = 1) | [3] |
| Autoignition Temperature | 590 °C | [3] |
Chemical Properties
| Property | Value | Reference(s) |
| pKa (conjugate acid) | 4.765 at 25 °C | [3] |
| Solubility in Water | <0.1 g/100 mL at 19 °C | [3] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | |
| Chemical Reactivity | Weak base, reacts with strong acids. Can be sensitive to prolonged air exposure. Ignites on contact with fuming nitric acid. | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of 3,5-xylidine are outlined below. These protocols are foundational for quality control and research purposes.
Determination of Melting Point
The melting point of 3,5-xylidine, which is near room temperature, can be determined using a standard melting point apparatus.
Methodology:
-
A small amount of solidified 3,5-xylidine is placed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. The presence of impurities will typically lower and broaden the melting point range.[6]
Determination of Boiling Point
The boiling point can be determined using the capillary tube method.
Methodology:
-
A few milliliters of 3,5-xylidine are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and heated in a suitable bath (e.g., paraffin (B1166041) oil).
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the temperature at which the liquid enters the capillary tube is recorded as the boiling point.[7][8]
Determination of Density
The density of liquid 3,5-xylidine can be measured using a pycnometer or a vibrating tube densimeter.[9][10]
Methodology (Pycnometer):
-
A clean, dry pycnometer is weighed empty.
-
The pycnometer is filled with distilled water and weighed again to determine its volume.
-
The pycnometer is then emptied, dried, and filled with 3,5-xylidine.
-
The pycnometer is weighed again.
-
The density is calculated by dividing the mass of the 3,5-xylidine by its volume.
Determination of Solubility
A qualitative assessment of solubility can be performed through direct observation.
Methodology:
-
Approximately 10 mg of 3,5-xylidine is added to 1 mL of the solvent (e.g., water, ethanol, ether) in a test tube.
-
The mixture is agitated vigorously.
-
The formation of a homogeneous solution indicates solubility.[11][12][13] For water solubility, the pH of the resulting solution can be tested with litmus (B1172312) paper to determine if the compound is acidic or basic.[14]
Spectroscopic Analysis
UV-Visible Spectroscopy: Aromatic amines like 3,5-xylidine can be analyzed by UV-Visible spectrophotometry.
Methodology:
-
A dilute solution of 3,5-xylidine in a suitable solvent (e.g., ethanol) is prepared.
-
The UV-Vis spectrum is recorded against a solvent blank, typically over a range of 200-400 nm.[15][16] The absorbance maxima can be used for quantitative analysis.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of 3,5-xylidine.
Methodology:
-
A sample of 5-25 mg of 3,5-xylidine is dissolved in a deuterated solvent (e.g., CDCl₃).[17][18]
-
The solution is transferred to an NMR tube.
-
The NMR spectrum is acquired on a spectrometer.
FTIR Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in 3,5-xylidine.
Methodology:
-
A drop of liquid 3,5-xylidine is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, the sample can be analyzed using an ATR-FTIR spectrometer.
-
The infrared spectrum is recorded.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3,5-xylidine.
Methodology (GC-MS):
-
A dilute solution of 3,5-xylidine in a volatile solvent is prepared.
-
The sample is injected into a gas chromatograph (GC) to separate it from any impurities.
-
The separated compound is then introduced into the mass spectrometer (MS) for analysis.[19]
Relevance in Drug Development: Metabolism and Toxicology
Xylidine derivatives are found as metabolites of certain pharmaceutical drugs, such as the local anesthetic lidocaine.[20][21] The metabolism of xylidines is a critical consideration in drug development due to the potential for the formation of toxic and genotoxic metabolites.
The primary metabolic pathways for xylidines involve:
-
N-acetylation and N-hydroxylation: These are key phase I reactions. N-hydroxylation is considered a toxification pathway.
-
Oxidation of a methyl group: This leads to the formation of aminobenzoic acid derivatives.
-
Ring hydroxylation: This is another phase I detoxification pathway.
The N-hydroxylation of the amino group is of particular concern as the resulting N-hydroxy metabolite can be further metabolized in phase II to form a reactive nitrenium ion. This electrophilic species can form adducts with nucleophiles such as DNA and proteins, leading to genotoxicity and carcinogenicity.[22]
Caption: Proposed metabolic activation pathway of 3,5-xylidine leading to the formation of reactive intermediates and potential toxicity.
Application in Chemical Synthesis: An Experimental Workflow
3,5-Xylidine is a key precursor in the synthesis of various compounds. A notable example is its use in the production of Pigment Red 149.[1] The following diagram illustrates a generalized workflow for such a synthesis.
Caption: A generalized experimental workflow for the synthesis of Pigment Red 149 using 3,5-xylidine.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of 3,5-xylidine, along with standardized experimental protocols for their determination. For professionals in drug development, the information on its metabolism and the potential for toxic metabolite formation is of significant importance. The provided diagrams of the metabolic pathway and a synthetic workflow serve to visually encapsulate key processes involving this versatile chemical intermediate. A thorough understanding of these properties is essential for the safe handling, effective utilization, and toxicological assessment of 3,5-xylidine and related compounds in research and development.
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- 20. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
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